molecular formula C11H14O4S B8779560 2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one

2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B8779560
M. Wt: 242.29 g/mol
InChI Key: UXGJQQXURDIXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

2-hydroxy-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one

InChI

InChI=1S/C11H14O4S/c1-11(2,13)10(12)8-4-6-9(7-5-8)16(3,14)15/h4-7,13H,1-3H3

InChI Key

UXGJQQXURDIXEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (4° C.) solution of 2-hydroxy-2-methyl-1-(4-(methylthio)phenyl)-propan-1-one (45.0 g, 214 mmol, Step 2) in t-butanol (500 mL) and CH2Cl2 (500 mL) was added a solution of OXONE™ (194 g, 316 mmol) in water (1.4 L). The resulting suspension was stirred at r.t. for 18 h. The reaction was diluted with EtOAc (400 mL) and the layers were separated. The aqueous layer was extracted with EtOAc (2×250 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The crude product was dissolved in diethyl ether (250 mL), hexane was added (150 mL) and the product was swished for 2 h. The product was collected by filtration to give the title compound as a yellow solid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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